3-Bromo-4-chloro-2-methoxyaniline
Description
3-Bromo-4-chloro-2-methoxyaniline is a halogenated aromatic amine with the molecular formula C₇H₇BrClNO. Its structure features a methoxy group (-OCH₃) at position 2, bromine at position 3, chlorine at position 4, and an amine (-NH₂) group at position 1. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocycles or metal complexes. The electron-withdrawing halogen substituents (Br, Cl) and electron-donating methoxy group create a unique electronic profile, influencing its reactivity and physicochemical properties, such as solubility and melting point.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
3-bromo-4-chloro-2-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3 |
InChI Key |
LFYCVYRGFRVJCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-2-methoxybenzenamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination and chlorination of 2-methoxyaniline. The reaction conditions often include the use of bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron(III) bromide (FeBr3) and iron(III) chloride (FeCl3) respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-2-methoxybenzenamine undergoes various types of chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): This reaction involves the substitution of the halogen atoms (bromine and chlorine) by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution (EAS): The methoxy group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
NAS Reagents: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
EAS Reagents: Electrophiles such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Br2, Cl2) for halogenation.
Major Products
NAS Products: Substituted benzenamines where the halogen atoms are replaced by nucleophiles.
EAS Products: Substituted aromatic compounds with additional functional groups such as nitro, sulfonyl, or halogen groups.
Scientific Research Applications
3-Bromo-4-chloro-2-methoxybenzenamine has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-2-methoxybenzenamine involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, where the nucleophile attacks the aromatic ring, leading to the displacement of the halogen atoms . In electrophilic aromatic substitution reactions, the methoxy group activates the ring, facilitating the attack by electrophiles and the formation of substituted products .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The target compound’s Cl at C4 and OCH₃ at C2 create steric hindrance and electronic effects distinct from analogs like 4-Bromo-3-methylaniline (CAS 16618-68-1), which lacks these groups. The Cl atom enhances electrophilic substitution resistance compared to methyl-containing analogs .
- 3-Bromo-4-methoxyaniline hydrochloride (CAS 80523-34-8) shows high similarity (0.92) but replaces Cl with OCH₃, altering solubility due to the hydrochloride salt .
Impact of Halogen vs. Alkyl Groups :
- Compounds with methyl groups (e.g., 5-Bromo-4-methoxy-2-methylaniline) exhibit lower polarity and higher lipophilicity compared to halogenated derivatives. This affects their application in drug design, where logP values are critical .
Synthetic Utility: The methoxy group in the target compound directs electrophilic aromatic substitution to specific positions, a feature absent in non-oxygenated analogs like 4-Bromo-2-methylaniline .
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